8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride
CAS No.: 67238-75-9
Cat. No.: VC18443016
Molecular Formula: C18H18ClNO3
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67238-75-9 |
|---|---|
| Molecular Formula | C18H18ClNO3 |
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | (7-hydroxy-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride |
| Standard InChI | InChI=1S/C18H17NO3.ClH/c1-19(2)11-14-15(20)9-8-13-16(21)10-17(22-18(13)14)12-6-4-3-5-7-12;/h3-10,20H,11H2,1-2H3;1H |
| Standard InChI Key | HKOPVSZRCXLEAG-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+](C)CC1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)O.[Cl-] |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride belongs to the flavone subclass of flavonoids, characterized by a 15-carbon skeleton arranged in a benzopyran structure. The compound features a 7-hydroxy group on the A-ring and an 8-(dimethylamino)methyl substituent, which is critical for its enhanced TrkB binding affinity. The hydrochloride salt improves solubility, facilitating bioavailability in biological systems.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 67238-75-9 | |
| Molecular Formula | ||
| Molecular Weight | 331.8 g/mol | |
| Solubility | Hydrochloride salt enhances aqueous solubility |
Synthetic Pathways
The synthesis begins with 7-hydroxyflavone, which undergoes sequential modifications:
-
Mannich Reaction: Introduction of the dimethylaminomethyl group at the 8-position using formaldehyde and dimethylamine.
-
Hydrochloride Formation: Reaction with hydrochloric acid to yield the final salt form.
Optimization involves thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment (>95%).
Mechanism of Action: TrkB Agonism and Downstream Signaling
TrkB Receptor Activation
8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride acts as a high-affinity TrkB agonist, mimicking the endogenous ligand brain-derived neurotrophic factor (BDNF). Binding induces receptor dimerization and autophosphorylation, activating three key pathways:
-
MAPK/ERK: Promotes neuronal differentiation and survival.
-
PI3K/Akt: Inhibits apoptosis and supports metabolic homeostasis.
-
PLC-γ1: Modulates synaptic plasticity and neurotransmitter release .
Table 2: Comparative TrkB Activation Profiles
| Compound | EC (nM) | Duration of Action (h) |
|---|---|---|
| 7,8-DHF | 50 | 2–4 |
| 8-(Dimethylamino)methyl-7-OH | 10 | 8–16 |
| Data derived from cortical neuron assays and in vivo pharmacokinetics |
Neuroprotective and Anti-Apoptotic Effects
In glutamate-induced neuronal apoptosis models, the compound reduced caspase-3 activity by 70% at 50 nM, outperforming 7,8-DHF (45% reduction) . This correlates with sustained Akt phosphorylation, which blocks pro-apoptotic BAD and caspase-9 .
Preclinical Research Findings
In Vivo Neurogenesis
Chronic oral administration (1 mg/kg/day for 28 days) in C57BL/6J mice increased hippocampal neurogenesis by 2.3-fold, measured via BrdU/NeuN co-labeling. This effect was abolished in TrkB-knockout models, confirming receptor dependency .
Antidepressant Efficacy
In the forced swim test (FST), treated mice exhibited 40% shorter immobility times vs. controls, comparable to fluoxetine. The effect emerged after 14 days, aligning with neurogenesis timelines .
Table 3: Key Pharmacological Outcomes
| Model | Dose | Outcome |
|---|---|---|
| Glutamate Toxicity | 50 nM | 70% caspase-3 inhibition |
| Chronic Stress | 1 mg/kg | 40% ↓ immobility time (FST) |
| Neurogenesis | 1 mg/kg | 2.3-fold ↑ hippocampal BrdU+ cells |
Therapeutic Applications and Future Directions
Neurodegenerative Diseases
The compound’s ability to cross the blood-brain barrier and orally activate TrkB positions it as a candidate for Alzheimer’s and Parkinson’s disease therapies. Pilot studies show reduced β-amyloid toxicity in vitro.
Mood Disorders
Its robust antidepressant profile, devoid of monoaminergic side effects, suggests potential as a next-generation antidepressant. Phase I trials are pending .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume